molecular formula C13H8Cl2N2O3 B5552190 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide

Cat. No. B5552190
M. Wt: 311.12 g/mol
InChI Key: UKJLTHUFHVQDQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives involves various chemical reactions, including the use of physicochemical (Rf, melting point) and spectral methods (IR, 1HNMR, 13CNMR) for confirmation. These derivatives have been studied for their antidiabetic potential against α-glucosidase, with compound modifications such as the addition of electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring to enhance inhibitory activity against enzymes (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray diffraction have been used to elucidate the crystal structure of related compounds, revealing specific spatial arrangements and interactions, such as pi-pi conjugation and hydrogen bonding, which stabilize the molecular structure and influence its reactivity and properties (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives includes their ability to undergo various chemical transformations, including nucleophilic substitution and cyclization reactions. These reactions are crucial for modifying the chemical structure to achieve desired physical and chemical properties for specific applications. For instance, the regio- and stereo-controlled rearrangement of related compounds has been described, with the stability of the resulting compounds analyzed using NBO analysis to understand the charge transfer within the molecule (Samimi, 2016).

Physical Properties Analysis

The physical properties, such as solubility and absorption profiles of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives, are evaluated to assess their suitability for various applications. In silico ADMET results indicate these compounds fulfill Lipinski’s rule of 5 and Veber’s rule, suggesting good bioavailability and negligible toxicity, which is essential for their potential use in medicinal applications (Thakral, Narang, Kumar, & Singh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under different conditions, are critical for understanding how 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives can be utilized effectively. For example, the reactivity of N-chloro-N-methoxy-4-nitrobenzamide with AcONa in MeCN shows selective formation of products, indicating specific chemical behavior that can be leveraged for synthesizing targeted compounds (Shtamburg et al., 2012).

Scientific Research Applications

Crystal Engineering and Molecular Design

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide plays a significant role in the field of crystal engineering and molecular design. The compound's ability to form molecular tapes through hydrogen and halogen bonds is crucial for crystal structure design. These interactions contribute to the development of complex crystal architectures, demonstrating the potential of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide in designing novel materials with specific properties (Saha, Nangia, & Jaskólski, 2005).

Antidiabetic Applications

Recent studies have synthesized derivatives of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide with potential antidiabetic properties. These derivatives have shown promising results in inhibiting α-glucosidase and α-amylase enzymes, which are key targets in managing diabetes. The molecular docking and dynamic simulation studies of these compounds provide insights into their mechanism of action and reinforce the therapeutic potential of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives in diabetes treatment (Thakral, Narang, Kumar, & Singh, 2020).

Material Science and Polymer Research

In material science, 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is utilized in the synthesis of novel polymers. The integration of this compound into polymers can lead to materials with enhanced thermal stability and solubility, making them suitable for advanced technological applications. The research in this area highlights the adaptability and utility of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide in creating high-performance materials (Mehdipour‐Ataei & Hatami, 2007).

Halogen Bonding in Molecular Adducts

The role of halogen bonds, particularly involving chlorine atoms, is critical in the structural configuration of molecular adducts containing 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide. The study of these interactions provides a deeper understanding of how halogen bonding can influence molecular assembly and stability, offering pathways to engineer specific molecular structures with desired properties (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Pharmaceutical Co-Crystals

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is instrumental in forming pharmaceutical co-crystals with improved solubility and dissolution rates. These co-crystals can enhance the bioavailability and efficacy of drugs, making 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide a valuable compound in drug formulation and development processes. Research in this area explores the potential of co-crystals in delivering drugs more efficiently to the target sites within the body (Aitipamula, Wong, Chow, & Tan, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is used. For example, some chlorobenzenes have been found to have anti-leishmanial activity .

Safety and Hazards

Chlorobenzenes can be hazardous. They may cause skin and eye irritation, and prolonged exposure can lead to more serious health effects . Always handle these compounds with appropriate safety precautions.

Future Directions

The future research directions for a compound depend on its potential applications. For example, if a compound shows promising biological activity, future research may focus on optimizing its structure to improve its efficacy and reduce side effects .

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(19)20)7-12(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJLTHUFHVQDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide

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